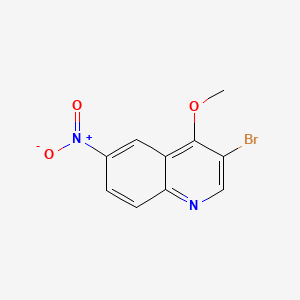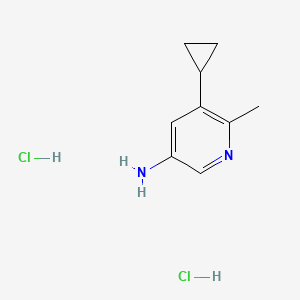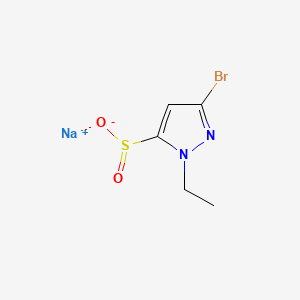
sodium3-bromo-1-ethyl-1H-pyrazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H6BrN2NaO2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine and sulfonate groups in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 3-bromo-1-ethyl-1H-pyrazole with sodium sulfinate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
[ \text{3-bromo-1-ethyl-1H-pyrazole} + \text{sodium sulfinate} \rightarrow \text{sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate} ]
Industrial Production Methods: In an industrial setting, the production of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-bromo-1-ethyl-1H-pyrazole: Lacks the sulfonate group, making it less versatile in certain reactions.
Sodium 3-chloro-1-ethyl-1H-pyrazole-5-sulfinate: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and applications.
Sodium 3-bromo-1-methyl-1H-pyrazole-5-sulfinate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is unique due to the combination of bromine and sulfonate groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2913279-47-5 |
|---|---|
Fórmula molecular |
C5H6BrN2NaO2S |
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
sodium;5-bromo-2-ethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-2-8-5(11(9)10)3-4(6)7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
QDXKVOKXUBISRI-UHFFFAOYSA-M |
SMILES canónico |
CCN1C(=CC(=N1)Br)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
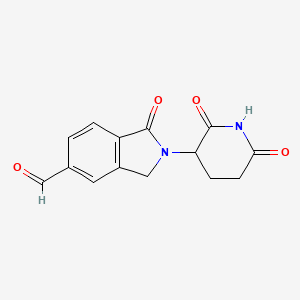
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
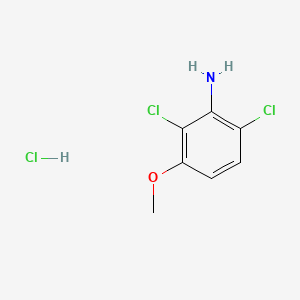
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)

